1-Cyano-2-(trifluoromethyl)naphthalene
Description
Significance of Cyano and Trifluoromethyl Moieties in Contemporary Organic Synthesis and Materials Science
The cyano (-CN) and trifluoromethyl (-CF3) groups are powerful functional groups that profoundly influence the properties of organic molecules. The trifluoromethyl group, owing to the high electronegativity of fluorine atoms, is a strong electron-withdrawing group and can significantly impact a molecule's lipophilicity, metabolic stability, and electronic characteristics. mdpi.com Its incorporation is a well-established strategy in the design of advanced materials and pharmaceuticals. mdpi.com
The cyano group is also strongly electron-withdrawing and is a versatile synthetic handle, capable of being converted into a variety of other functional groups. acs.org In the context of materials science, the introduction of cyano groups can influence molecular packing and enhance electron affinity, which is beneficial for applications in organic electronics. The dual incorporation of both trifluoromethyl and cyano moieties into a single molecular framework represents a compelling strategy for creating materials with unique electronic properties.
Overview of Naphthalene (B1677914) Derivatives in Academic Research Contexts
Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile scaffold in the development of a wide array of functional molecules. lifechemicals.comekb.eg Its extended π-system, compared to benzene (B151609), provides a platform for tuning photophysical and electronic properties. Naphthalene derivatives are extensively explored for their applications in diverse fields, including as building blocks for dyes, pigments, and polymers. lifechemicals.com In academic research, the synthesis of novel naphthalene derivatives with specific substitution patterns is a continuous effort to create molecules with tailored functionalities for applications ranging from molecular sensors to components in electronic devices. lifechemicals.com
Research Focus on 1-Cyano-2-(trifluoromethyl)naphthalene: A Derivative Perspective
The specific substitution pattern of this compound, with two strong electron-withdrawing groups on adjacent positions of the naphthalene ring, suggests a molecule with distinct electronic and chemical properties. This arrangement is expected to create a highly electron-deficient π-system, making it a candidate for applications in organic electronics as an n-type semiconductor. Computational studies on polysubstituted trifluoromethyl derivatives of naphthalene have shown that the presence of multiple electron-withdrawing groups significantly sensitizes the molecule to further electronic effects. While specific research solely dedicated to this compound is not extensively documented in publicly available literature, its structural features place it at the intersection of several key areas of modern chemical research, including fluorine chemistry, materials science, and synthetic methodology development.
Structure
3D Structure
Properties
Molecular Formula |
C12H6F3N |
|---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
2-(trifluoromethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H6F3N/c13-12(14,15)11-6-5-8-3-1-2-4-9(8)10(11)7-16/h1-6H |
InChI Key |
RREGHWCOJVMOQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C#N)C(F)(F)F |
Origin of Product |
United States |
Iii. Spectroscopic and Structural Characterization Methodologies in Academic Research
Advanced Spectroscopic Techniques for Molecular Elucidation
Modern organic chemistry heavily relies on spectroscopic techniques to provide unambiguous evidence of molecular structure. These methods probe the interactions of molecules with electromagnetic radiation, revealing details about atomic connectivity, chemical environment, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. For 1-Cyano-2-(trifluoromethyl)naphthalene, ¹H and ¹³C NMR would be the primary techniques used.
¹H NMR Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, the aromatic protons on the naphthalene (B1677914) ring would exhibit characteristic chemical shifts and coupling patterns. The electron-withdrawing nature of both the cyano (-CN) and trifluoromethyl (-CF₃) groups would significantly influence the electronic environment of the neighboring protons, generally causing them to appear at lower field (higher ppm values) compared to unsubstituted naphthalene.
Interactive Data Table: Expected ¹H NMR Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Aromatic H | 7.5 - 8.5 | m (multiplet) | - |
Note: The table above is populated with expected ranges and multiplicities based on general principles and data for similar compounds, as specific experimental data for this compound was not found in the searched sources.
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms would be influenced by the attached functional groups. The carbon of the cyano group would appear in the characteristic region for nitriles (around 110-125 ppm). The trifluoromethyl group would cause the carbon to which it is attached to show a quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms, and its chemical shift would be significantly affected.
Interactive Data Table: Expected ¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic C | 120 - 140 |
| C-CN | 105 - 115 |
| C-CF₃ | 120 - 130 (quartet, JC-F ≈ 270-280 Hz) |
| CN | 115 - 120 |
| CF₃ | 120 - 125 (quartet, JC-F ≈ 270-280 Hz) |
Note: The table above is populated with expected ranges based on general principles and data for similar compounds, as specific experimental data for this compound was not found in the searched sources.
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the C≡N stretch of the cyano group (typically in the range of 2220-2260 cm⁻¹) and strong C-F stretching vibrations for the trifluoromethyl group (typically in the range of 1000-1400 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present.
Interactive Data Table: Expected FTIR Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| C≡N Stretch | 2220 - 2260 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-F Stretch | 1000 - 1400 | Strong |
Note: The table above is populated with expected ranges based on general principles and data for similar compounds, as specific experimental data for this compound was not found in the searched sources.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also be expected to show a characteristic band for the C≡N stretch. The symmetric vibrations of the naphthalene ring system would likely be prominent in the Raman spectrum.
Interactive Data Table: Expected Raman Data
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C≡N Stretch | 2220 - 2260 | Strong |
| Aromatic Ring Breathing | 1300 - 1500 | Strong |
Note: The table above is populated with expected ranges based on general principles and data for similar compounds, as specific experimental data for this compound was not found in the searched sources.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental tool for probing the electronic transitions within the aromatic system of this compound. The naphthalene core possesses a distinctive chromophore that is influenced by the attached cyano (-CN) and trifluoromethyl (-CF3) substituents.
The UV-Vis absorption spectrum of a naphthalene derivative is characterized by distinct bands arising from π-π* electronic transitions. For the parent molecule, naphthalene, these bands are well-documented. researchgate.netresearchgate.net The introduction of substituents like the cyano and trifluoromethyl groups, both of which are electron-withdrawing, is expected to cause shifts in the absorption maxima (λmax).
Research on 1-cyanonaphthalene and other substituted naphthalenes shows that such modifications to the aromatic ring can lead to bathochromic (red) shifts or hypsochromic (blue) shifts, as well as changes in the molar absorption coefficients (ε), depending on the nature and position of the substituent. mdpi.comresearchgate.net For instance, the introduction of a cyano group at the 4- or 5-position of a silyl-substituted naphthalene results in a bathochromic shift of the absorption maxima. mdpi.com While specific data for this compound is not extensively documented in publicly available literature, the combined electronic effects of the -CN and -CF3 groups at the 1 and 2 positions would predictably modulate the electronic structure of the naphthalene core, leading to a unique absorption profile compared to monosubstituted or unsubstituted naphthalene. researchgate.netmdpi.comresearchgate.net
Table 1: Illustrative UV-Vis Absorption Data for Naphthalene and a Related Derivative in Cyclohexane
| Compound | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) |
|---|---|---|
| Naphthalene | 275 | 6000 |
| 1-Cyanonaphthalene | Data varies by source | Data varies by source |
This table provides reference data for the parent naphthalene system to contextualize the expected properties of its derivatives. photochemcad.com
Fluorescence spectroscopy provides information about the excited state properties of this compound. Naphthalene itself is fluorescent, with a quantum yield of 0.23 in cyclohexane. photochemcad.com The emission properties, including the fluorescence quantum yield (Φf) and lifetime (τ), are highly sensitive to the molecular structure and the solvent environment. mdpi.com
The presence of electron-withdrawing groups can significantly influence the photodynamics. In some systems, such groups can enhance fluorescence, while in others they may lead to quenching. mdpi.com For example, studies on trifluoromethylated quinoline-phenol Schiff bases have shown that solvent polarity affects fluorescence quantum yields and Stokes shifts. researchgate.net Similarly, the emission of naphthalene derivatives can be strongly dependent on the solvent polarity. mdpi.com The photodynamics of this compound would be characterized by the interplay between the radiative decay (fluorescence) and non-radiative decay pathways from its excited state, influenced by the unique electronic landscape created by the cyano and trifluoromethyl substituents.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable technique for determining the precise molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for analyzing polar and semi-polar molecules. For this compound, ESI-MS would be expected to produce a prominent protonated molecule [M+H]+ or a molecular radical cation [M]+•, allowing for the accurate determination of its molecular mass. Tandem mass spectrometry (MS/MS) experiments following ESI could be used to induce fragmentation. The fragmentation patterns would provide valuable structural information, likely involving the loss of the trifluoromethyl group, the cyano group, or cleavage of the naphthalene ring system.
Laser Desorption Ionization Mass Spectrometry (LDI-MS), often coupled with a matrix (Matrix-Assisted Laser Desorption/Ionization, MALDI), is another powerful technique for analyzing organic molecules. In an LDI-MS experiment, a pulsed laser is used to desorb and ionize the analyte. For this compound, this technique would likely generate molecular ions with minimal fragmentation, especially when a suitable matrix is used to absorb the laser energy and facilitate a soft ionization process. This method is particularly useful for obtaining the molecular weight of the compound and for analyzing samples with limited solubility or that are difficult to ionize by other means.
Beyond ESI-MS and LDI-MS, other mass spectrometric methods contribute to a comprehensive characterization. Techniques like mass-analyzed threshold ionization (MATI) spectroscopy have been applied to related compounds such as 1-cyanonaphthalene to obtain detailed information about the cation's vibrational structure and to determine a precise adiabatic ionization energy. researchgate.net Such advanced techniques provide deep insights into the electronic structure and bonding of the molecule upon ionization. The electron ionization (EI) mass spectrum for 1-cyanonaphthalene is also available and provides a reference for the fragmentation patterns of the cyanonaphthalene core. nist.gov
Table 2: Expected Mass Spectrometric Data for this compound
| Property | Expected Value |
|---|---|
| Molecular Formula | C12H6F3N |
| Exact Mass | 221.0452 |
| Key Fragmentation Pathways | Loss of ·CF3, loss of ·CN, ring cleavage |
Note: The exact mass is calculated based on the most abundant isotopes of the constituent elements. Fragmentation pathways are predicted based on the chemical structure.
X-ray Crystallography for Definitive Molecular Geometry
Single Crystal X-ray Diffraction Analysis and Detailed Structural Information
For a compound like this compound, a single crystal X-ray diffraction analysis would yield precise coordinates of each atom in the crystal lattice. This data would allow for the creation of a detailed structural model, confirming the planarity of the naphthalene ring system and the specific orientations of the cyano and trifluoromethyl substituents. However, specific crystallographic data, such as unit cell dimensions, space group, and atomic coordinates for this compound, are not available in the surveyed literature.
Electroanalytical and Magnetic Resonance Techniques
Electroanalytical methods are crucial for understanding the redox properties of a molecule, while magnetic resonance techniques can provide information about radical species.
Spectroelectrochemical Characterization
Spectroelectrochemistry combines electrochemical methods with spectroscopy to characterize the species generated at an electrode. This technique could be used to study the reduction and oxidation of this compound and to identify any resulting radical ions by observing their spectroscopic signatures (e.g., UV-Vis or IR spectra) as they are formed. No specific spectroelectrochemical studies on this compound have been publicly reported.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as radicals. nih.gov If this compound were to form a radical anion or cation through a chemical or electrochemical process, EPR spectroscopy would be the primary tool for its detection and characterization. nih.gov The resulting EPR spectrum would provide information about the electronic environment of the unpaired electron. Despite the utility of this technique, no EPR studies specifically focused on radical species of this compound are available in the public literature.
Iv. Theoretical and Computational Investigations of 1 Cyano 2 Trifluoromethyl Naphthalene
Topological and Interaction Studies
Topological studies, particularly using the Quantum Theory of Atoms in Molecules (QTAIM), are instrumental in elucidating the nature of chemical bonds and non-covalent interactions within a molecule by analyzing the topology of the electron density.
Spectroscopic Parameter Prediction and Validation
Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the structural elucidation and validation of synthesized compounds.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is essential for understanding the detailed pathways of chemical reactions, including the structures and energies of intermediates and transition states.
V. Reactivity and Mechanistic Studies of 1 Cyano 2 Trifluoromethyl Naphthalene Derivatives
Pathways Involving the Cyano Functionality
The cyano group, with its triple bond and polarized nature, serves as a versatile functional handle for a variety of chemical transformations, including electrophilic cyanation, nucleophilic additions, and as a directing group in C-H activation reactions.
While the direct synthesis of 1-cyano-2-(trifluoromethyl)naphthalene is not extensively detailed, the introduction of a cyano group onto an aromatic ring, such as a trifluoromethylnaphthalene precursor, can be achieved through electrophilic cyanation. This process involves the use of a "CN+" synthon, which are reagents capable of delivering a cyanide cation equivalent to a nucleophilic aromatic ring. Various electrophilic cyanating reagents have been developed, including tosyl cyanide (TsCN) and 5-(cyano)dibenzothiophenium triflate. researchgate.netnih.gov
The mechanism of electrophilic cyanation on a trifluoromethyl-substituted naphthalene (B1677914) ring would proceed via a standard electrophilic aromatic substitution (SEAr) pathway. The trifluoromethyl group is a strong deactivating group and a meta-director in benzene (B151609) systems due to its powerful electron-withdrawing inductive effect. In the naphthalene system, this deactivating nature persists. The regioselectivity of the cyanation would be influenced by the directing effects of the CF₃ group and the inherent reactivity of the different positions on the naphthalene core. For a 2-(trifluoromethyl)naphthalene (B1313535) starting material, electrophilic attack would be directed away from the CF₃-substituted ring and preferentially to the other ring, primarily at the 5 and 8 positions, and to a lesser extent, the 6 and 7 positions. Achieving cyanation at the 1-position adjacent to the CF₃ group would likely require specific directing group strategies to overcome the strong deactivating effect.
Table 1: Common Electrophilic Cyanation Reagents
| Reagent Name | Chemical Formula | Key Features |
|---|---|---|
| Tosyl cyanide | CH₃C₆H₄SO₂CN | Commercially available, used under basic conditions for α-cyanation of carbonyls. researchgate.net |
| 5-(Cyano)dibenzothiophenium triflate | [C₁₂H₈SCN]⁺[CF₃SO₃]⁻ | Highly reactive, does not require Lewis acid activation, broad substrate scope. nih.gov |
The carbon atom of the cyano group in this compound is electrophilic and susceptible to attack by nucleophiles. This reactivity is further enhanced by the strong electron-withdrawing nature of the adjacent trifluoromethyl group, which helps to stabilize the negative charge that develops on the nitrogen atom in the transition state and intermediate.
Common nucleophilic reactions at the cyano group include hydrolysis, alcoholysis, and addition of organometallic reagents. For instance, acid- or base-catalyzed hydrolysis would convert the cyano group into a carboxylic acid (2-(trifluoromethyl)naphthalene-1-carboxylic acid) or a primary amide (2-(trifluoromethyl)naphthalene-1-carboxamide) intermediate. The reaction with alcohols in the presence of an acid catalyst would yield an ester.
The addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), to the cyano group would lead to the formation of an imine anion intermediate. Subsequent hydrolysis of this intermediate would produce a ketone. The trifluoromethyl group's steric bulk and electronic influence would play a role in modulating the rate and efficiency of these nucleophilic additions. Studies on nucleophilic additions to nitriles in the presence of electron-withdrawing groups suggest that these reactions proceed readily. nih.gov
The cyano group can function as a directing group in transition-metal-catalyzed C-H activation reactions, facilitating the functionalization of otherwise unreactive C-H bonds. In the context of this compound, the cyano group could potentially direct the functionalization of the peri C-H bond at the 8-position or the ortho C-H bond at the 3-position.
The mechanism typically involves the coordination of a transition metal catalyst (e.g., palladium, rhodium, ruthenium) to the nitrogen atom of the cyano group. This is followed by the formation of a cyclometalated intermediate through the cleavage of a nearby C-H bond. This intermediate can then react with a variety of coupling partners to introduce new functional groups. While specific studies on this compound are not prevalent, research on related systems, such as the trifluoromethyl-directed C-H functionalization of naphthalimides, demonstrates the feasibility of such transformations. nih.gov In those cases, the trifluoromethyl group itself can act as a directing group for meta-C-H functionalization. rsc.org The interplay between the directing abilities of the cyano and trifluoromethyl groups would determine the regioselectivity of C-H activation on this specific substrate.
Reactivity Governed by Trifluoromethyl Substituent Effects
The trifluoromethyl group is one of the most strongly electron-withdrawing groups in organic chemistry, and its presence at the 2-position of the naphthalene ring profoundly impacts the molecule's electronic structure and reactivity.
The -CF₃ group exerts a powerful negative inductive effect (-I) and a weak negative hyperconjugative effect. These electronic effects significantly reduce the electron density of the naphthalene ring system, making it less susceptible to electrophilic attack and more prone to nucleophilic aromatic substitution, provided a suitable leaving group is present.
Computational studies on trifluoromethylated naphthalene derivatives have shown that the presence of CF₃ groups significantly increases the sensitivity of the molecule's electronic properties to the effects of other substituents. nih.govdoaj.org The more CF₃ groups attached to the naphthalene ring, the more sensitive the system becomes to substituent effects. nih.govdoaj.org This heightened sensitivity is due to the strong electron-withdrawing nature of the trifluoromethyl groups. nih.govdoaj.org
In electrophilic aromatic substitution reactions, the CF₃ group is strongly deactivating and directs incoming electrophiles to the other ring (positions 5, 6, 7, and 8). The rate of such reactions would be significantly slower compared to unsubstituted naphthalene. Conversely, in nucleophilic aromatic substitution reactions, the CF₃ group would activate the ring towards nucleophilic attack, particularly at positions ortho and para to its location, by stabilizing the negatively charged Meisenheimer intermediate.
Sterically, the trifluoromethyl group is relatively bulky. This steric hindrance can influence the regioselectivity of reactions by impeding the approach of reagents to the adjacent 1- and 3-positions. For instance, in reactions where both electronic and steric factors are at play, the regiochemical outcome will be a balance of these competing effects. The rotational barrier of the CF₃ group in substituted phenanthrenes, a related polycyclic aromatic system, has been studied, and intermolecular interactions in the solid state can significantly impact this rotation, which in turn can affect reactivity in the crystalline phase. researchgate.net
Table 2: Influence of CF₃ and CN Groups on Aromatic Reactivity
| Substituent | Electronic Effect | Directing Effect (Electrophilic Attack) | Impact on Reaction Rate (Electrophilic Attack) |
|---|---|---|---|
| -CF₃ | Strong -I, Weak -Hyperconjugation | Deactivating, Meta-directing (on the same ring) | Decreases |
In the course of electrophilic reactions on the this compound ring system, carbocationic intermediates (arenium ions or σ-complexes) are formed. The stability of these intermediates is a key factor in determining the reaction's feasibility and regioselectivity.
The trifluoromethyl group, being strongly electron-withdrawing, significantly destabilizes an adjacent carbocation. libretexts.orglibretexts.org Therefore, the formation of a carbocation at the 1-, 3-, or any other position on the same ring as the CF₃ group would be highly unfavorable. This destabilizing effect is a primary reason for the deactivating nature of the CF₃ group in electrophilic aromatic substitution. Any transient carbocation is more likely to form on the unsubstituted ring.
The presence of fluorine atoms can, in some cases, lead to the formation of unique transient species. While α-fluorocarbocations are generally highly reactive and short-lived, their chemistry can lead to unexpected reaction pathways. nih.gov In the context of reactions involving the trifluoromethyl group, the high positive charge density on the carbon atom of the CF₃ group makes it highly electrophilic, but direct nucleophilic attack on this carbon is generally not observed due to the strength of the C-F bonds. Instead, the electronic perturbation caused by the CF₃ group influences the stability of transient species formed elsewhere in the molecule. Theoretical studies are often employed to understand the relative stabilities of potential carbocation intermediates in complex systems. beilstein-journals.orgnih.gov
Radical Anion Chemistry of Trifluoromethylated Naphthalene Derivatives
The presence of electron-accepting groups like the trifluoromethyl and cyano moieties facilitates the formation of radical anions by stabilizing the incoming electron. The extended π-system of the naphthalene core also contributes to the delocalization and stability of the resulting radical species.
While specific studies on this compound are not extensively documented, the behavior of related aromatic systems provides significant insights. Aromatic compounds with π-electron-deficient characteristics, such as naphthalenediimides, readily undergo one-electron reduction to form stable radical anions. This process can be initiated through chemical or electrochemical means. The resulting radical anions are often characterized by distinct optical, electronic, and magnetic properties.
The stability of these radical anions is a key feature, often allowing for their isolation and characterization. For instance, in certain metal-organic frameworks, cofacial dimers of naphthalenediimide radical anions are stabilized through electron delocalization and spin-pairing. This stabilization within a structured environment highlights the inherent stability of the radical anionic naphthalene core.
Table 1: General Characteristics of Aromatic Radical Anions
| Property | Description |
| Formation | Typically formed by one-electron reduction of π-electron-deficient aromatic compounds. |
| Stability | Enhanced by electron-withdrawing substituents and delocalization over an extended π-system. |
| Characterization | Often identified by changes in optical absorption, electron paramagnetic resonance (EPR) spectroscopy, and cyclic voltammetry. |
Upon photoexcitation, radical anions can be promoted to a higher energy state, making them more potent reducing agents. This property is harnessed in various photochemical reactions where the photoexcited anion can transfer an electron to a suitable acceptor, initiating further chemical transformations. The reduction potential of the photoexcited species is significantly increased compared to its ground state. While the specific application of photoexcited anions of trifluoromethylated naphthalene derivatives as reductants is a specialized area of research, the fundamental principles of photoredox catalysis suggest their potential utility in synthetic chemistry.
Reaction Cascade and Pericyclic Mechanisms
The unique electronic and steric environment of this compound can direct complex reaction sequences, including reaction cascades and pericyclic mechanisms. These pathways can lead to the rapid construction of complex molecular architectures.
Intramolecular electrophilic aromatic substitution (SEAr) reactions are a powerful tool for the synthesis of fused ring systems. In trifluoromethylated naphthalene derivatives, the regioselectivity of such cyclizations would be heavily influenced by the directing effects of the substituents. The trifluoromethyl group is a strong deactivating, meta-directing group, which can pose challenges for electrophilic attack on the substituted ring. However, with appropriately positioned reactive sites, intramolecular cyclizations can be achieved. For instance, the electrophilic cyclization of suitably substituted arene-containing propargylic alcohols can lead to the formation of substituted naphthalenes under mild conditions.
In other systems, the formation of a cyclobutene (B1205218) intermediate via a [2+2] cycloaddition can be the initiating step for a cascade process. Subsequent reactions, such as radical additions to the cyclobutenyl moiety followed by radical coupling or oxidation, can yield highly functionalized naphthalene derivatives.
Design of Optoelectronic and Photofunctional Materials
The unique electronic properties of the this compound core make it an attractive component for materials designed to interact with light and electricity. Its strong electron-accepting character is central to its potential utility in chromophores for nonlinear optics, photoconductive devices, and n-type transistors.
Push-pull chromophores are organic molecules designed with a specific electronic architecture: an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated bridge (π). This D-π-A arrangement facilitates a significant redistribution of electron density upon photoexcitation, a phenomenon known as intramolecular charge transfer (ICT). rsc.org This ICT is fundamental to the molecule's photophysical properties, including its absorption and emission wavelengths, fluorescence quantum yield, and nonlinear optical response.
The this compound unit is an exceptionally strong electron acceptor due to the combined inductive and resonance effects of the cyano and trifluoromethyl substituents. researchgate.net When incorporated as the 'A' component in a D-π-A system, it is expected to lead to chromophores with pronounced ICT character.
Key Photophysical Characteristics:
Intramolecular Charge Transfer (ICT): Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the donor and π-bridge, to the lowest unoccupied molecular orbital (LUMO), which is centered on the this compound acceptor.
Large Stokes Shifts: The significant change in charge distribution between the ground and excited states results in a more polar excited state. This leads to a substantial energy difference between the absorption and emission maxima, known as the Stokes shift.
Solvatochromism: The highly polar excited state is more stabilized by polar solvents than the ground state, resulting in a bathochromic (red) shift of the emission spectrum with increasing solvent polarity. rsc.orgmdpi.com
The table below outlines the expected photophysical properties of a hypothetical D-π-A chromophore utilizing a this compound acceptor, based on trends observed in analogous systems.
| Property | Expected Characteristic | Rationale |
| Absorption Maximum (λ_abs) | Likely in the UV-Visible region, tunable by the strength of the donor and the length of the π-bridge. | The energy of the S0 → S1 transition is determined by the HOMO-LUMO gap, which is modulated by the D, π, and A components. rsc.org |
| Emission Maximum (λ_em) | Expected to be significantly red-shifted relative to the absorption maximum. | A large structural and electronic rearrangement occurs in the excited state due to ICT, lowering its energy before emission. |
| Stokes Shift (Δν) | Large. | A direct consequence of the significant difference in the geometry and dipole moment of the ground and excited states. rsc.org |
| Quantum Yield (Φ_f) | Highly dependent on the molecular structure and solvent. In some cases, twisting in the excited state (TICT) can lead to non-radiative decay pathways, reducing the quantum yield in polar solvents. nih.gov | The efficiency of fluorescence is competitive with non-radiative decay processes. |
| Solvatochromism | Strong positive solvatochromism, with λ_em shifting to longer wavelengths in more polar solvents. | The polar ICT excited state is stabilized by polar solvent molecules, lowering the energy of the emitted photon. rsc.orgmdpi.com |
Photoconductive materials exhibit an increase in electrical conductivity upon exposure to light. In organic materials, this process involves the generation of charge carriers (electrons and holes) and their subsequent transport through the material. N-type organic semiconductors are materials in which the primary charge carriers are electrons.
For a material to function as an n-type photoconductor, it must possess a low-lying LUMO energy level to facilitate the injection and transport of electrons. The potent electron-withdrawing nature of the this compound moiety makes it an ideal building block for such materials. Its incorporation into a larger conjugated system would effectively lower the LUMO level, promoting n-type behavior. While direct studies on this specific compound are limited, research on other highly fluorinated or cyanated naphthalene and perylene (B46583) diimides has demonstrated their efficacy as n-type materials in photodetectors and other optoelectronic devices. researchgate.net
Organic field-effect transistors (OFETs) are key components of flexible and printed electronics. While p-type (hole-transporting) organic semiconductors are well-developed, high-performance, air-stable n-type (electron-transporting) materials remain a significant challenge. rsc.org The primary obstacle is the susceptibility of the electron charge carriers to trapping by ambient oxygen and water.
A critical design strategy to achieve stable n-type performance is to lower the material's LUMO level to below approximately -4.0 eV, which makes the injection of electrons from common electrodes more efficient and renders the material less prone to oxidation. rsc.org Attaching strong electron-withdrawing groups is the most effective method to achieve this. rsc.org
The this compound unit is exceptionally well-suited for this purpose. Both -CN and -CF3 groups are powerful EWGs, and their placement on the naphthalene core would drastically lower the LUMO energy. researchgate.net Studies on trifluoromethylated anthraquinones and other aromatic systems have confirmed that this strategy leads to materials with low-lying LUMO levels that function as effective n-type semiconductors in OFETs. researchgate.netnih.gov Therefore, molecules incorporating the this compound core are prime candidates for the development of new, high-performance, and environmentally stable n-type transistor materials.
| Design Principle for n-Type OFETs | Relevance of this compound |
| Low LUMO Energy Level (< -4.0 eV) | The combined electron-withdrawing power of the -CN and -CF3 groups ensures a very low LUMO energy, promoting electron injection and enhancing ambient stability. researchgate.netrsc.org |
| High Electron Affinity | A direct consequence of the low LUMO level, facilitating the acceptance and stabilization of electrons. |
| Good π-π Stacking in Solid State | The planar naphthalene core can facilitate intermolecular π-π stacking, which is crucial for efficient charge transport between molecules. The specific packing would depend on the overall molecular structure. nih.gov |
| High Solubility in Organic Solvents | Appropriate substitution on the naphthalene scaffold (e.g., with alkyl chains) would be necessary to ensure solubility for solution-based processing of thin films. |
| Thermal and Photochemical Stability | The aromatic naphthalene core provides good intrinsic stability. Trifluoromethyl groups are also known to enhance the stability of organic materials. nih.gov |
Development of Molecular Probes and Sensors for Chemical and Biochemical Systems
Fluorescent molecular probes are indispensable tools for detecting and imaging specific analytes in complex environments. The design of these probes often relies on modulating the photophysical properties of a fluorophore in response to an external stimulus. The strong ICT character and environmental sensitivity of fluorophores built upon the this compound acceptor would make them highly suitable for such applications.
Solvatochromism is the phenomenon where the color of a chemical substance, and specifically its absorption or emission spectrum, changes with the polarity of the solvent. researchgate.net As discussed previously, D-π-A chromophores containing the this compound acceptor are expected to exhibit strong positive solvatochromism due to their highly polar excited state. rsc.orgmdpi.com
This property can be exploited to create sensors that report on the local polarity of their microenvironment. For instance, such a probe could be used to:
Map Polarity of Cell Membranes: By partitioning into a lipid bilayer, the probe's emission wavelength would indicate the local polarity, providing insights into membrane structure and phase.
Monitor Polymerization Reactions: A change in the polarity of the reaction medium as a monomer is converted to a polymer could be tracked by a shift in the probe's fluorescence.
Determine Critical Micelle Concentration: The probe would show a distinct spectral shift when it moves from a polar aqueous environment into the nonpolar core of a micelle as it forms.
The table below shows hypothetical emission data for a D-π-A probe based on the this compound acceptor in various solvents, illustrating the expected solvatochromic effect.
| Solvent | Polarity Parameter (E_T(30)) | Expected Emission Maximum (λ_em) | Expected Color |
| Hexane | 31.0 | ~450 nm | Blue |
| Toluene | 33.9 | ~470 nm | Cyan |
| Chloroform | 39.1 | ~500 nm | Green |
| Acetone | 42.2 | ~530 nm | Yellow-Green |
| Acetonitrile | 45.6 | ~550 nm | Yellow |
| Methanol | 55.4 | ~580 nm | Orange |
A chemodosimeter is a type of sensor that undergoes an irreversible chemical reaction with an analyte, leading to a detectable change in a physical property, such as fluorescence. A "turn-off" or quenching-based probe is one whose fluorescence intensity decreases upon interaction with the target analyte. nih.gov
A key mechanism for fluorescence quenching is Photoinduced Electron Transfer (PET). In a typical PET sensor design, the fluorophore is covalently linked to a receptor unit for the analyte. In the absence of the analyte, photoexcitation of the fluorophore is followed by normal fluorescence. When the analyte binds to the receptor, the energy levels are altered such that it becomes favorable for an electron to transfer from the analyte-receptor complex to the excited fluorophore, or vice-versa. This non-radiative PET process competes with fluorescence, causing the emission to be quenched. nih.gov
A fluorescent probe incorporating the this compound unit would serve as the fluorophore and signaling component.
Design: A D-π-A fluorophore with the this compound acceptor would be linked to a specific receptor (e.g., a crown ether for metal ions, or a specific peptide sequence for an enzyme).
Mechanism: The receptor would be chosen such that upon binding its target analyte, the resulting complex has a HOMO energy level that is high enough to donate an electron to the excited fluorophore, initiating PET and quenching the fluorescence. This results in a "turn-off" signal that is directly proportional to the concentration of the analyte. nih.gov The strong electron-accepting nature of the excited fluorophore would make it an excellent candidate for this type of quenching mechanism.
Application in Electrochemical Sensor Recognition Layers
Currently, there is no specific research documenting the use of this compound as a recognition layer in electrochemical sensors. The development of such sensors often involves functionalizing electrode surfaces with materials that can selectively bind to or react with a target analyte, causing a measurable change in electrical properties. Aromatic compounds, including naphthalene derivatives, can be used in these applications, for instance, in the design of biosensors for detecting naphthalene itself in water samples. researchgate.net However, the specific utility and performance of this compound for this purpose have not been reported.
Development of Fluorescent Molecular Probes for Specific Biomolecular Interactions (e.g., protein aggregates in neurodegeneration research via fluorescence microscopy)
The compound this compound has not been specifically identified as a fluorescent molecular probe for biomolecular interactions in neurodegeneration research. However, the development of such probes is a significant area of study aimed at the early diagnosis and understanding of diseases like Alzheimer's and Parkinson's. psu.edu
The general strategy involves designing molecules that exhibit a change in their fluorescent properties upon binding to specific targets, such as amyloid-β (Aβ) protein aggregates. psu.edu Naphthalene-based structures are often employed as scaffolds for these probes due to their inherent photophysical properties. tandfonline.comrsc.org For example, 1-anilino-8-naphthalene sulfonate (ANS) is a widely used fluorescent probe for studying amyloid fibrils. tandfonline.com Probes are designed to interact with features of protein aggregates, such as exposed hydrophobic regions or the constrained environment within the aggregate structure, leading to a "turn-on" fluorescence signal. nih.gov While various naphthalene derivatives have been synthesized and tested for these purposes, research focusing on the 1-cyano-2-(trifluoromethyl) configuration for detecting protein aggregates has not been published. nih.gov
Advanced Catalysis and Reagent Development
Exploration of Metal-Catalyzed C-H Functionalization Systems
The exploration of this compound within metal-catalyzed C-H functionalization systems is not a prominent topic in current chemical literature. Transition metal-catalyzed C-H functionalization is a powerful synthetic strategy that allows for the direct conversion of carbon-hydrogen bonds into new chemical bonds, offering an efficient way to build molecular complexity. researchgate.netrsc.org This field has seen tremendous growth, with applications in synthesizing complex organic molecules and materials. researchgate.net
Typically, these methods are used to introduce functional groups onto simpler aromatic frameworks. mdpi.com For instance, a palladium-catalyzed process could be used to introduce a trifluoromethyl group onto a naphthalene ring. nih.govresearchgate.net The compound this compound would be a potential product of such a reaction sequence, rather than a starting material or catalyst for further C-H functionalization studies.
Development of Novel Electrophilic Cyanating Reagents
The compound this compound does not function as an electrophilic cyanating reagent. Electrophilic cyanation involves the transfer of an electrophilic cyanide cation (CN⁺) to a nucleophile, a reversal of the typical nucleophilic reactivity of cyanide (CN⁻). scielo.br This "umpolung" strategy provides a complementary method for synthesizing nitriles. scielo.brrsc.org
Reagents developed for this purpose have specific structures that render the cyanide group electrophilic. Examples include N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), cyanogen (B1215507) bromide, and 5-(cyano)dibenzothiophenium triflate. scielo.brrsc.orgnih.govresearchgate.net In this compound, the cyano group is covalently bonded to an aromatic ring and is not designed to be transferred as an electrophile.
Astrochemistry and Extraterrestrial Detection of Aromatic Hydrocarbons
Spectroscopic Signatures of Cyano Naphthalenes in the Interstellar Medium (TMC-1)
While this compound itself has not been detected, its core structures, 1-cyanonaphthalene and 2-cyanonaphthalene, have been identified in the interstellar medium (ISM). This discovery marks a significant milestone in astrochemistry, confirming the presence of two-ring polycyclic aromatic hydrocarbons (PAHs) in space. nih.gov
The detections were made in the Taurus Molecular Cloud 1 (TMC-1), a cold, dark molecular cloud known for its rich and complex organic chemistry. nih.govarxiv.org The initial identification of both 1- and 2-cyanonaphthalene was achieved using the Green Bank Telescope through a technique called spectral matched filtering. nih.govarxiv.orgnsf.govnsf.gov These findings were later confirmed via robust, line-by-line detection using the ultrasensitive QUIJOTE (Q-band Ultrasensitive Inspection Journey to the Obscure TMC-1 Environment) line survey conducted with the Yebes 40m radiotelescope. researchgate.netarxiv.orgacs.org
The QUIJOTE survey provided precise measurements of the column densities for these molecules, which is the number of molecules in a column of unit area along the line of sight. These findings are crucial for refining astrochemical models that describe the formation of complex organic molecules in space.
Below is an interactive data table summarizing the column densities of cyanonaphthalenes detected in TMC-1.
| Compound | Column Density (cm⁻²) | Survey/Telescope |
| 1-Cyanonaphthalene | (5.5 ± 0.5) × 10¹¹ | QUIJOTE |
| 2-Cyanonaphthalene | (5.5 ± 0.5) × 10¹¹ | QUIJOTE |
This table summarizes data for 1-cyanonaphthalene and 2-cyanonaphthalene as reported by the QUIJOTE line survey. arxiv.org
The presence of these cyano-functionalized PAHs is significant because the cyano group imparts a substantial dipole moment to the otherwise non-polar naphthalene molecule, making it detectable via rotational spectroscopy in radio astronomy. Their detection supports a bottom-up scenario where complex PAHs grow in cold dark clouds from smaller chemical precursors. nih.gov
Implications for Polycyclic Aromatic Hydrocarbon (PAH) Growth Mechanisms in Cold Dark Clouds
The detection of complex aromatic molecules, including cyanonaphthalenes, in the frigid environment of cold dark clouds like the Taurus Molecular Cloud (TMC-1) challenges classical theories of polycyclic aromatic hydrocarbon (PAH) formation, which primarily rely on high-temperature environments. sci.newsyoutube.com These discoveries suggest that "bottom-up" chemical pathways, where smaller molecules assemble into larger ones, are viable even at temperatures as low as 10 Kelvin. youtube.com The presence of specific functionalized PAHs, such as those containing cyano (-CN) groups, provides crucial insights into the low-temperature chemistry that drives molecular growth in these interstellar nurseries. sci.newsnih.gov
The traditional view held that PAHs were predominantly formed in the hot, dense outflows of dying stars and then dispersed into the interstellar medium (ISM). youtube.com However, the identification of 1- and 2-cyanonaphthalene in a starless core like TMC-1 indicates that these molecules can be synthesized in situ from smaller precursors. sci.newsarxiv.org This has significant implications for understanding the chemical inventory of the ISM and the materials available for the formation of stars and planets. sci.news
Research suggests that the formation of these complex molecules can be initiated by barrierless reactions between radicals and neutral molecules. nih.gov For instance, the reaction of phenyl-type radicals with unsaturated hydrocarbons like vinylacetylene can lead to the formation of naphthalene cores under single-collision conditions, a process that is efficient even at low temperatures. nih.gov The subsequent addition of a cyano group is a critical step. The nitrile group (-CN) significantly increases the molecule's dipole moment, making it more readily detectable via rotational spectroscopy, which is a primary method for identifying molecules in the cold, dense gas of molecular clouds. youtube.comnih.gov This has led to the suggestion that cyano-PAHs could serve as important observational proxies for their less polar hydrocarbon counterparts. nih.gov
The abundances of cyanonaphthalenes observed in TMC-1 are orders of magnitude higher than predicted by some astrochemical models, highlighting gaps in our understanding of low-temperature PAH formation. nih.govarxiv.org This discrepancy has spurred further investigation into novel formation pathways. One proposed avenue involves the chemistry of cyclopentadiene (B3395910) (C₅H₆), which has been identified as a key building block for aromatic rings in cold clouds. pnas.org Models that incorporate the efficient gas-phase synthesis of cyclopentadiene from acyclic precursors, such as the reaction between the methylidyne radical (CH) and 1,3-butadiene (B125203) (C₄H₆), have been more successful in replicating the observed abundances of various hydrocarbons and their nitrile derivatives in TMC-1. pnas.org
The table below outlines key reactants and proposed pathways relevant to the low-temperature synthesis of functionalized PAHs in cold dark clouds.
| Reactant 1 | Reactant 2 | Potential Product(s) | Significance in Cold Dark Clouds |
| Phenyl-type Radicals | Vinylacetylene | Naphthalene Core | Barrierless reaction forming the basic PAH structure at low temperatures. nih.gov |
| Methylidyne (CH) Radical | 1,3-Butadiene (C₄H₆) | Cyclopentadiene (C₅H₆) | Efficient formation of a key five-membered ring precursor to larger aromatics. pnas.org |
| Naphthalene | Cyano Radical (CN) | Cyanonaphthalene | Incorporation of the nitrile group, enhancing detectability and potentially influencing further reactions. sci.newsarxiv.org |
| Cyclopentadiene (C₅H₆) | Various Radicals (e.g., CN, CCH) | Cyanocyclopentadiene, Ethynylcyclopentadiene | Formation of functionalized five-membered rings that can build into larger PAHs like indene. arxiv.orgpnas.org |
The resilience of these smaller PAHs in the harsh interstellar environment is another critical factor. It was once thought that only large PAHs (containing more than 50 carbon atoms) could survive the interstellar radiation field. nih.gov However, recent studies have shown that processes like recurrent fluorescence can efficiently stabilize smaller PAH cations, such as 1-cyanonaphthalene+, helping to explain their unexpected abundance. nih.gov This enhanced stability, coupled with efficient low-temperature formation routes, provides a more complete picture of how complex aromatic molecules can arise and persist in cold, dark clouds, ultimately contributing to the rich carbon chemistry of the universe. nih.govresearchgate.net
Conclusion
1-Cyano-2-(trifluoromethyl)naphthalene represents a strategically designed molecule with the potential for interesting and useful properties. The combination of the electron-withdrawing cyano and trifluoromethyl groups on the naphthalene (B1677914) scaffold is expected to result in a highly electron-deficient aromatic system. While specific experimental data on this exact isomer is limited in the public domain, its structure suggests significant potential for applications in materials science, particularly as an n-type organic semiconductor. Further research into the synthesis, characterization, and properties of this compound is warranted to fully explore its potential.
Vii. Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes to 1-Cyano-2-(trifluoromethyl)naphthalene
The efficient and environmentally benign synthesis of polysubstituted naphthalenes is a significant challenge in modern organic chemistry. researchgate.net Traditional methods often require harsh conditions and multiple steps, leading to poor atom economy and significant waste. Future research will undoubtedly focus on the development of novel synthetic pathways to this compound that are both efficient and sustainable.
Key areas of exploration will likely include:
Flow Chemistry: The use of continuous flow reactors can offer significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation. Developing a flow-based synthesis for this compound could lead to a more scalable and sustainable manufacturing process.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has revolutionized the formation of C-C and C-X bonds. This methodology could be applied to the cyanation and trifluoromethylation of naphthalene (B1677914) derivatives under mild conditions, reducing the reliance on high temperatures and stoichiometric reagents. mdpi.com
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Direct C-H Functionalization | High atom economy, reduced number of steps. nih.gov | Achieving high regioselectivity, catalyst cost and stability. |
| Flow Chemistry | Improved safety, scalability, and process control. | Initial setup costs, optimization of reaction parameters. |
| Photoredox Catalysis | Mild reaction conditions, use of sustainable energy source. mdpi.com | Substrate scope, quantum yields, and catalyst recycling. |
Advanced Spectroscopic Characterization Techniques for Intricate Molecular Dynamics
A thorough understanding of the structural and electronic properties of this compound is crucial for its potential applications. While standard spectroscopic techniques like 1D NMR (¹H, ¹³C) and FT-IR provide fundamental structural information, advanced methods are required to probe the intricate molecular dynamics and subtle electronic interactions within the molecule.
Future research in this area will likely employ:
Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning proton and carbon signals, especially in complex aromatic systems where signal overlap can be an issue. tandfonline.com These methods can elucidate the precise connectivity and spatial relationships between atoms.
Mass-Analyzed Threshold Ionization (MATI) Spectroscopy: MATI spectroscopy is a high-resolution technique used to determine accurate ionization energies and study the vibrational modes of cations. researchgate.net Applying this technique to this compound would provide detailed insights into its electronic structure and the influence of the cyano and trifluoromethyl substituents on the naphthalene cation.
Femtosecond Transient Absorption Spectroscopy: This ultrafast spectroscopic technique can be used to study the dynamics of excited states on a femtosecond timescale. It would be instrumental in understanding the photophysical properties of this compound, which is essential for its potential use in optoelectronic devices.
High-Throughput Computational Screening for Structure-Reactivity-Property Relationships
Computational chemistry offers a powerful and cost-effective means to predict the properties of molecules and guide experimental efforts. High-throughput computational screening, utilizing methods like Density Functional Theory (DFT), can be employed to establish clear structure-reactivity-property relationships for a library of virtual derivatives of this compound.
Key computational investigations would focus on:
Electronic Properties: Calculating parameters such as HOMO-LUMO energy gaps, electron affinity, and ionization potential can predict the electronic behavior of the molecule and its suitability for applications in organic electronics. mdpi.com
Molecular Dynamics Simulations: These simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound in different environments, which is crucial for understanding its behavior in condensed phases. nih.gov
Predictive Modeling of Reactivity: Computational models can be used to predict the most likely sites for further chemical modification, guiding the design of new synthetic routes and the creation of novel derivatives with desired properties.
| Computational Method | Predicted Properties | Relevance |
| Density Functional Theory (DFT) | HOMO/LUMO energies, electrostatic potential, vibrational frequencies. mdpi.comresearchgate.net | Understanding electronic structure, reactivity, and spectroscopic signatures. |
| Molecular Dynamics (MD) | Conformational dynamics, intermolecular interactions, solvation effects. nih.gov | Predicting material properties and behavior in solution or solid state. |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity. | Guiding the design of derivatives for pharmaceutical or agrochemical applications. |
Interdisciplinary Research Integrating Naphthalene Chemistry with Emerging Fields
The unique properties of this compound make it a candidate for integration into various emerging scientific fields. Collaborative, interdisciplinary research will be key to unlocking its full potential.
Potential areas for interdisciplinary exploration include:
Materials Science: The rigid, planar structure of the naphthalene core, combined with the strong dipole moments of the cyano and trifluoromethyl groups, suggests potential applications in organic electronics. Research could focus on incorporating this moiety into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a component of functional polymers. researchgate.net
Medicinal Chemistry: The trifluoromethyl group is a well-known bioisostere for a methyl group and can significantly enhance the metabolic stability and binding affinity of drug candidates. mdpi.com The this compound scaffold could be explored as a novel pharmacophore in the design of new therapeutic agents.
Supramolecular Chemistry: The electron-deficient nature of the substituted naphthalene ring could allow it to participate in anion-π interactions or form host-guest complexes. nih.gov This could lead to the development of new sensors, molecular switches, or self-assembling materials.
Exploration of Tunable Functional Properties via Strategic Substitution and Derivatization
The this compound core provides a versatile platform for further chemical modification. Strategic substitution at other positions on the naphthalene ring can be used to fine-tune its physical, chemical, and electronic properties.
Future research will likely focus on:
Introduction of Electron-Donating and -Withdrawing Groups: The addition of groups such as amines, ethers (electron-donating) or nitro, sulfonyl (electron-withdrawing) at various positions on the naphthalene ring can systematically alter the molecule's electronic properties, absorption and emission spectra, and reactivity. mdpi.com
Synthesis of Hybrid Molecules: The cyano group can be readily converted into other functional groups, such as carboxylic acids or amides, providing a handle for the synthesis of more complex hybrid molecules, for example, by linking it to other pharmacologically active moieties. nih.govnih.gov
Polymerization: Derivatization of this compound with polymerizable groups (e.g., vinyl or acetylene) could allow for its incorporation into novel polymers with tailored optical, electronic, or thermal properties.
By systematically exploring these derivatization strategies, a wide range of new materials and molecular probes with precisely controlled properties can be developed, expanding the potential applications of the this compound scaffold.
Q & A
Q. What are the common synthetic routes for 1-Cyano-2-(trifluoromethyl)naphthalene, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sequential functionalization of the naphthalene ring. For example, trifluoromethylation can be achieved via radical or electrophilic substitution using reagents like CF₃I/CuCl₂-Al₂O₃ under inert conditions (e.g., benzene or dichloromethane as solvents) . Cyano groups are introduced via nucleophilic substitution or Sandmeyer reactions using KCN/CuCN. Yield optimization requires precise control of temperature (80–120°C) and stoichiometric ratios of reagents. Catalysts like Al₂O₃ enhance regioselectivity at the 2-position .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹⁹F/¹³C NMR) confirms regiochemistry and purity by identifying chemical shifts for cyano (-CN) and trifluoromethyl (-CF₃) groups. Infrared (IR) spectroscopy detects C≡N stretching (~2200 cm⁻¹) and CF₃ symmetric/asymmetric vibrations (1100–1300 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves structural ambiguities in crystalline forms .
Q. What are the key considerations in designing in vitro toxicity studies for this compound?
- Methodological Answer : Follow systematic review frameworks (e.g., ATSDR guidelines) to ensure study relevance. Use human cell lines (e.g., HepG2 for hepatic effects) or primary animal cells, with exposure routes (oral/inhalation) mimicking real-world scenarios. Include controls for solvent effects (e.g., DMSO) and measure outcomes like cytotoxicity (MTT assay), oxidative stress (ROS detection), and genotoxicity (Comet assay). Dose randomization and allocation concealment minimize bias .
Advanced Research Questions
Q. How can researchers optimize regioselectivity during the introduction of cyano and trifluoromethyl groups on naphthalene?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Use directing groups (e.g., -NO₂) to block undesired positions. For trifluoromethylation, employ directing ligands (e.g., pyridine) with Cu catalysts to favor the 2-position. Cyano groups are best introduced via meta-directing intermediates. Computational modeling (DFT) predicts reactive sites by analyzing electron density maps and frontier molecular orbitals .
Q. What methodologies are recommended for resolving contradictions in reported toxicological data?
- Methodological Answer : Apply systematic review steps:
- Step 4 : Identify outcomes of concern (e.g., hepatic/renal effects) across studies.
- Step 5 : Assess risk of bias using tools like Table C-6/C-7 (e.g., randomization, outcome reporting) .
- Step 6 : Rate confidence in evidence (High/Moderate/Low) based on consistency and study design .
- Step 7 : Translate confidence ratings into hazard conclusions (e.g., "sufficient evidence" for respiratory toxicity).
Conflicting data may arise from species-specific metabolism or exposure duration discrepancies; address via species-to-human extrapolation models .
Q. What computational approaches predict the environmental persistence of this compound?
- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and partition coefficients (log Kow, log Koc). Molecular dynamics simulations assess interactions with soil organic matter, while density functional theory (DFT) calculates hydrolysis rates. Environmental fate studies should validate predictions via HPLC/MS analysis of degradation products in simulated ecosystems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
